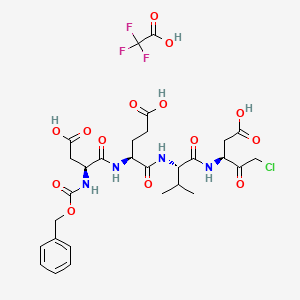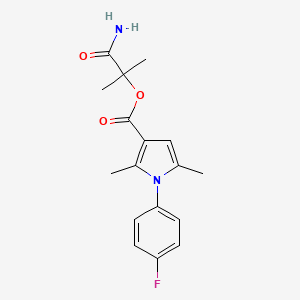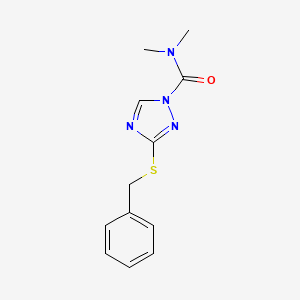![molecular formula C25H24F2N4O4 B10797163 3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797163.png)
3-[4-(Difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-651 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration. The compound is known for its potential in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-651 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the completion of the halogenated aminothienopyrimidine scaffold. Alternative synthetic strategies have been explored to optimize the yield and purity of the compound .
Industrial Production Methods
While specific industrial production methods for OSM-S-651 are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically involves the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
OSM-S-651 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common, where different functional groups are introduced to the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving OSM-S-651 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions include various derivatives of OSM-S-651, which are used in further research and development. These derivatives often exhibit unique properties that make them suitable for specific applications.
Scientific Research Applications
OSM-S-651 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like malaria.
Mechanism of Action
The mechanism of action of OSM-S-651 involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. These interactions are mediated through specific binding sites on the target molecules, which trigger a cascade of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-651 include other aminothienopyrimidine derivatives such as OSM-S-106 and OSM-S-137. These compounds share a similar core structure but differ in their functional groups and overall properties .
Uniqueness
What sets OSM-S-651 apart from its similar compounds is its unique combination of functional groups, which confer specific properties and reactivity. This makes it particularly valuable in research and development, as it can be used to explore new chemical and biological pathways.
Properties
Molecular Formula |
C25H24F2N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-[(2,2-dimethyl-5-phenyl-1,3-dioxan-5-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C25H24F2N4O4/c1-24(2)33-15-25(16-34-24,18-6-4-3-5-7-18)14-32-21-13-28-12-20-29-30-22(31(20)21)17-8-10-19(11-9-17)35-23(26)27/h3-13,23H,14-16H2,1-2H3 |
InChI Key |
GOGFQEYNHYWLHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)


![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)




![1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B10797155.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797176.png)
